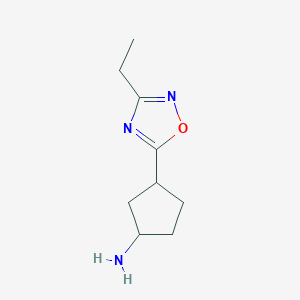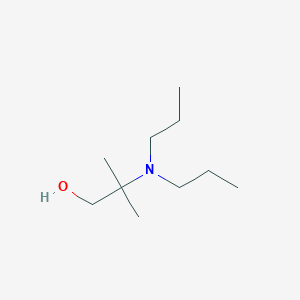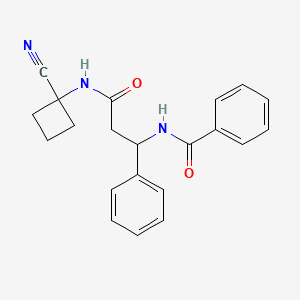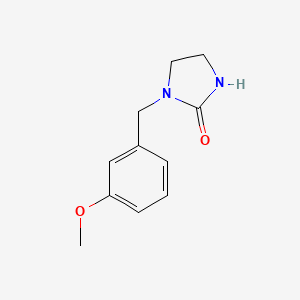
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine” can be represented by the SMILES stringCCC1=NOC(C2=CC=CC(C#N)=C2)=N1 . This indicates that the compound contains an ethyl group (CCC), an oxadiazole ring (NOC), and a cyclopentanamine group. The InChI key for this compound is BKYHUDXYMVZBNQ-UHFFFAOYSA-N , which is a unique identifier for chemical substances.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Fragmentation of Nitrile Oxides with Triethylamine : The formation of 1,2,4-oxadiazoles, closely related to the compound , has been observed as a side reaction in cycloadditions involving nitrile oxides and Et3N. This process results in the formation of N,N-diethylvinylamine, indicating a potential route for synthesizing oxadiazole derivatives through nitrile oxide fragmentation (Caramella et al., 1983).
Synthetic Routes and Biological Activities : The study on 1,3,4-oxadiazoles, which share a structural motif with the target compound, reveals valuable biological effects such as antibacterial, antifungal, and anti-tubercular activities. This suggests the potential of these compounds in developing new antimicrobial agents (Jafari et al., 2017).
Applications in Organic Synthesis
Tandem Intramolecular Diels-Alder/1,3-Dipolar Cycloaddition : A tandem cycloaddition cascade of 1,3,4-oxadiazoles has been developed, expanding the scope of oxadiazoles in organic synthesis. This method has been employed in the total synthesis of various alkaloids, showcasing the utility of oxadiazoles in complex molecular constructions (Sears & Boger, 2016).
Building Blocks toward Disubstituted Oxadiazol-2(3H)-ones : 5-Substituted-2-ethoxy-1,3,4-oxadiazoles have been synthesized as precursors to 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, highlighting their role as versatile building blocks in medicinal chemistry (Wet-osot et al., 2017).
Potential Anticancer and Antimicrobial Applications
Anticancer Activity : Oxadiazole scaffolds have shown remarkable anticancer activities, with structural modifications enhancing their cytotoxic effects against various tumor lines. This underscores the potential of oxadiazoles, including those related to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine, in developing novel anticancer drugs (Benassi et al., 2020).
Antimicrobial Evaluation of Oxadiazole Derivatives : The synthesis and antimicrobial evaluation of oxadiazole derivatives have highlighted their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating bacterial infections (Jafari et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)6-3-4-7(10)5-6/h6-7H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWLMGYRXAWPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine | |
CAS RN |
1481234-07-4 |
Source


|
| Record name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2947553.png)







![2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,2,3,3-tetramethylbutyl)phenol](/img/structure/B2947565.png)

![1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2947570.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)